molecular formula C12H12O3 B12559320 2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid CAS No. 143355-55-9

2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid

Cat. No.: B12559320
CAS No.: 143355-55-9
M. Wt: 204.22 g/mol
InChI Key: LJQRRWWJBLUADF-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound features a hydroxyl group at the second position, a methyl group at the seventh position, and a carboxylic acid group at the second position of the dihydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents . This method is advantageous due to its convenience and applicability to a wide range of substrates.

Industrial Production Methods

Industrial production of this compound typically involves the use of Lewis acids and standard reaction conditions. For example, the Heck coupling reaction, which involves the reaction of aryl halides with alkenes in the presence of a palladium catalyst, can be employed to synthesize dihydronaphthalene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated, methylated, and carboxylated derivatives of naphthalene, which can be further utilized in various chemical syntheses .

Mechanism of Action

The mechanism of action of 2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The hydroxyl and carboxylic acid groups play crucial roles in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the dihydronaphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

143355-55-9

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-hydroxy-7-methyl-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H12O3/c1-8-2-3-9-4-5-12(15,11(13)14)7-10(9)6-8/h2-6,15H,7H2,1H3,(H,13,14)

InChI Key

LJQRRWWJBLUADF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(C2)(C(=O)O)O

Origin of Product

United States

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